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An in-depth analysis of clinical trial data for Ecopipam, a selective dopamine D1 receptor

antagonist, reveals varying degrees of efficacy across Tourette Syndrome, stuttering, and

Lesch-Nyhan disease. This guide synthesizes the available quantitative data and experimental

protocols to provide researchers, scientists, and drug development professionals with a

comprehensive comparative overview of its performance in these distinct neurological

conditions.

Ecopipam, an investigational compound, is being evaluated for its potential to treat a range of

central nervous system disorders.[1][2] Its novel mechanism of action, selectively targeting the

D1 and D5 dopamine receptors, distinguishes it from many existing therapies that primarily act

on D2 receptors.[2][3] This selectivity may offer a more favorable side-effect profile, potentially

avoiding common adverse events associated with D2 antagonists, such as weight gain and

movement disorders.[4]

Efficacy in Tourette Syndrome
Clinical trials in Tourette Syndrome (TS) have provided the most robust evidence for

Ecopipam's efficacy. Multiple studies have demonstrated a significant reduction in the

frequency and severity of motor and vocal tics in both pediatric and adolescent patient

populations.
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A pivotal Phase 2b multicenter, randomized, double-blind, placebo-controlled trial involving

children and adolescents (aged ≥6 to <18 years) with moderate to severe TS showed that

Ecopipam significantly reduced tic severity. The primary endpoint, the mean change in the

Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) over 12 weeks, was significantly

greater in the Ecopipam group compared to placebo. Specifically, the least squares mean

difference was -3.44 (95% CI -6.09 to -0.79, P = .01). The Clinical Global Impression of

Tourette Syndrome Severity (CGI-TS-S), the secondary endpoint, also showed greater

improvement in the Ecopipam group (P = .03).

More recently, a Phase 3 randomized withdrawal trial further solidified these findings,

demonstrating that continued treatment with Ecopipam significantly reduces the risk of

symptom relapse. In the pediatric population, continued Ecopipam use resulted in a 50% risk

reduction for relapse compared to placebo (HR, 0.5; 95% CI, 0.3-0.8; P = .008). A similar risk

reduction was observed in the overall cohort, which included both pediatric and adult

participants (HR, 0.5; 95% CI, 0.3-0.8; P = .005). The study found that 41.9% of pediatric

subjects randomized to continue Ecopipam relapsed, compared to 68.1% of those who

switched to placebo.

Tourette Syndrome Clinical Trial Efficacy

Data

Study Phase Key Findings

Phase 3
50% reduction in relapse risk compared to

placebo (pediatric and overall population)

41.9% relapse rate in the Ecopipam group vs.

68.1% in the placebo group (pediatric)

Phase 2b

Significant reduction in Yale Global Tic Severity

Scale Total Tic Score (YGTSS-TTS) compared

to placebo (P = .01)

30% reduction in YGTSS-TTS from baseline to

week 12

Greater improvement in Clinical Global

Impression of Tourette Syndrome Severity (CGI-

TS-S) (P = .03)
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Experimental Protocol: Phase 3 Tourette Syndrome Trial
(NCT05615220)
This multicenter study featured an open-label stabilization period followed by a double-blind,

placebo-controlled, randomized withdrawal period.

Screening and Enrollment: Following a 28-day screening period, eligible subjects (≥ 6 years

of age, ≥ 18 kg, with a TS diagnosis and a minimum YGTSS-R Total Tic Score of 20) were

enrolled.

Open-Label Stabilization: This period consisted of a 4-week titration phase to reach a target

steady-state dose of 1.8 mg/kg/day of Ecopipam, followed by an 8-week maintenance

phase.

Randomized Withdrawal: Responders from the open-label phase were randomized 1:1 to

either continue with Ecopipam (1.8 mg/kg/day) or switch to a placebo for a 12-week double-

blind period.

Primary Endpoint: The primary efficacy endpoint was the time to relapse for pediatric

subjects. Relapse was defined as a 50% or greater reduction in the YGTSS-TTS score

achieved at week 12 of the open-label phase.
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Screening & Enrollment

Open-Label Stabilization (12 Weeks)

Randomization (Responders)

Double-Blind Withdrawal (12 Weeks)

Primary Endpoint Assessment

28-Day Screening Period
Inclusion Criteria Met

(YGTSS-R ≥ 20)

4-Week Titration Phase
(Target Dose: 1.8 mg/kg/day Ecopipam)

8-Week Maintenance Phase

1:1 Randomization

Continue Ecopipam
(1.8 mg/kg/day)

Switch to Placebo

Time to Relapse

Click to download full resolution via product page

Phase 3 Tourette Syndrome Trial Workflow

Efficacy in Stuttering (Childhood-Onset Fluency
Disorder)
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Research into Ecopipam's effectiveness for stuttering is in its earlier stages, with promising

preliminary results from an open-label pilot study. This study suggested that a majority of adult

participants showed improvement in their stuttering symptoms, and the medication was well-

tolerated. Positive outcomes included increased speech fluency, faster reading completion, and

a shortened duration of stuttering events.

Stuttering Clinical Trial Efficacy Data

Study Phase Key Findings

Open-Label Pilot
Majority of participants demonstrated

improvement in stuttering

Increased speech fluency and faster reading

completion observed

Well-tolerated with no serious adverse effects

Experimental Protocol: Open-Label Pilot Study in
Stuttering (NCT02909088)
This study aimed to evaluate the efficacy and tolerability of Ecopipam in adults with childhood-

onset fluency disorder.

Inclusion Criteria: Subjects had to meet DSM-IV criteria for stuttering with an onset before

ten years of age and have a score of moderate or higher on the Stuttering Severity

Instrument-Fourth Edition (SSI-IV).

Dosing Regimen: Participants started with 50 mg of Ecopipam per day for two weeks. If

there was no improvement, the dose was increased to 100 mg per day for the remaining six

weeks of the trial.

Outcome Measures: Efficacy was assessed using the SSI-IV total score, the Clinical Global

Impression (CGI), the Subjective Screening of Stuttering (SSS), and the Overall Assessment

of the Speaker's Experience of Stuttering (OASES).
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Enrollment

Treatment Protocol (8 Weeks)

Efficacy Assessment

Adults with Childhood-Onset
Fluency Disorder (Stuttering)

Weeks 1-2:
50 mg/day Ecopipam

Improvement?

Weeks 3-8:
Continue 50 mg/day

Yes

Weeks 3-8:
Increase to 100 mg/day

No

Outcome Measures:
- SSI-IV

- CGI
- SSS

- OASES

Click to download full resolution via product page

Stuttering Open-Label Pilot Study Workflow

Efficacy in Lesch-Nyhan Disease
The investigation of Ecopipam for Lesch-Nyhan disease (LND), a rare genetic disorder

characterized by severe self-injurious behaviors (SIB), has been more challenging. A dose-

escalation study in five subjects with LND suggested that Ecopipam was well-tolerated, with
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sedation being the most common dose-limiting event. While this study was primarily focused on

safety, some exploratory measures suggested a potential reduction in SIB.

However, a subsequent double-blind, placebo-controlled, crossover trial was terminated early

after enrolling 10 of the planned 20 patients due to unanticipated side effects, likely related to

the administration of a single large dose without a titration phase. Despite the early termination,

the limited data suggested that Ecopipam appeared to reduce SIB in most cases. One patient

who continued in an open-label extension maintained a significant reduction in SIB for over a

year with no apparent side effects.

Lesch-Nyhan Disease Clinical Trial Efficacy

Data

Study Type Key Findings

Dose-Escalation (n=5)

Well-tolerated; exploratory measures suggested

potential reduction in self-injurious behavior

(SIB)

Double-Blind Crossover (Terminated)
Limited data suggested a reduction in SIB in

most cases

Open-Label Extension (n=1)
Maintained a striking reduction in SIB for over a

year

Experimental Protocol: Terminated Double-Blind
Crossover Trial in Lesch-Nyhan Disease
This study was designed as a three-period crossover trial.

Design: A double-blind, three-period crossover trial of a single dose of Ecopipam.

Study Population: Subjects with Lesch-Nyhan Disease.

Termination: The study was terminated early due to side effects.

Mechanism of Action: D1 Receptor Antagonism

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ecopipam's therapeutic effects are attributed to its selective antagonism of the dopamine D1

receptor family (D1 and D5 receptors). Dopamine is a crucial neurotransmitter in the brain, and

its receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. In

conditions like Tourette Syndrome, it is hypothesized that a supersensitivity of D1 receptors

may contribute to the repetitive and compulsive behaviors. By blocking these receptors,

Ecopipam modulates dopamine signaling pathways, which is thought to alleviate the

symptoms of these disorders.

Dopamine

D1 Receptor

Activates

Ecopipam

Blocks

Postsynaptic Neuron

Downstream Signaling
(e.g., cAMP pathway)

Modulation of Neurological
Symptoms (e.g., Tics)

Click to download full resolution via product page

Ecopipam's D1 Receptor Antagonist Mechanism

Conclusion
Ecopipam demonstrates a clear therapeutic potential, particularly in Tourette Syndrome, where

robust clinical trial data supports its efficacy in reducing tics and preventing relapse. Its efficacy

in stuttering is promising but requires further investigation in larger, controlled trials. For Lesch-
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Nyhan disease, while early signals were encouraging, the challenges encountered in clinical

trials highlight the need for carefully designed studies to establish a safe and effective dosing

regimen. The selective D1 receptor antagonist mechanism of Ecopipam holds promise for a

new class of treatments for these and potentially other neurological disorders, offering a

different therapeutic approach compared to existing D2 receptor antagonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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